3-(Cyclopropylamino)phenol chemical properties and reactivity
3-(Cyclopropylamino)phenol chemical properties and reactivity
An In-Depth Technical Guide to 3-(Cyclopropylamino)phenol: Chemical Properties, Reactivity, and Synthetic Applications
Executive Summary
In contemporary medicinal chemistry and advanced materials science, the strategic incorporation of strained ring systems is a proven tactic for modulating physicochemical properties. 3-(Cyclopropylamino)phenol (CAS: 1694832-32-0) is a highly versatile bifunctional building block featuring both a phenolic hydroxyl group and a secondary cyclopropylamine moiety. This unique structural combination offers orthogonal reactivity handles, making it an invaluable intermediate for the synthesis of kinase inhibitors, fluorescent probes, and complex agrochemicals.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive analysis of the compound's electronic profile, reactivity pathways, and field-proven synthetic methodologies.
Physicochemical Profile & Structural Logic
The utility of 3-(cyclopropylamino)phenol stems from its amphoteric nature and the unique steric/electronic properties of the cyclopropyl group. Unlike an isopropyl group, the cyclopropyl ring possesses bond angles of approximately 60°. This induces significant ring strain and increases the s-character of the C-C bonds, which in turn slightly reduces the basicity of the adjacent nitrogen compared to standard secondary alkylamines while imparting exceptional conformational rigidity.
In medicinal chemistry, replacing an acyclic alkyl group with a cyclopropyl moiety often improves Lipophilic Efficiency (LipE) and alters the metabolic degradation profile of the drug candidate.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of 3-(cyclopropylamino)phenol[1]:
| Property | Value / Description |
| IUPAC Name | 3-(cyclopropylamino)phenol |
| CAS Registry Number | 1694832-32-0 |
| Molecular Formula | C9H11NO |
| Molecular Weight | 149.19 g/mol |
| Hydrogen Bond Donors | 2 (-OH, -NH) |
| Hydrogen Bond Acceptors | 2 (O, N) |
| Electronic Nature | Amphoteric (Phenolic acid, Secondary amine base) |
Reactivity Mapping and Electronic Effects
The reactivity of 3-(cyclopropylamino)phenol is governed by the meta-relationship between the hydroxyl and the cyclopropylamino groups. Both substituents are strongly electron-donating via resonance, activating the aromatic ring toward Electrophilic Aromatic Substitution (EAS). Because they are meta to each other, their directing effects reinforce one another at the C4 and C6 positions, making the ring highly susceptible to halogenation, nitration, and diazo coupling.
Orthogonally, the molecule presents two distinct nucleophilic centers:
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Phenolic Oxygen (O-Nucleophile): Highly reactive under basic conditions (e.g., K2CO3) for Williamson ether synthesis or esterification.
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Secondary Amine (N-Nucleophile): Susceptible to N-acylation, sulfonation, and further alkylation. The cyclopropyl group provides moderate steric hindrance, which can be leveraged to achieve chemoselective O-alkylation over N-alkylation under controlled conditions.
Metabolic Oxidation Pathway
A critical consideration for drug development professionals is the metabolic fate of the cyclopropylamine moiety. Cytochrome P450 enzymes (and peroxidases) oxidize cyclopropylamines via a Single Electron Transfer (SET) mechanism. This generates a highly reactive aminium radical cation. Rather than undergoing standard N-dealkylation, the strained cyclopropyl ring rapidly fragments, leading to ring opening. This unique mechanism is often exploited to design mechanism-based (suicide) inhibitors of target enzymes[2].
Chemical reactivity and metabolic pathways of 3-(Cyclopropylamino)phenol.
Synthetic Methodologies & Experimental Protocols
Synthesizing 3-(cyclopropylamino)phenol or incorporating it into larger scaffolds requires robust transition-metal catalysis. Traditional reductive amination using cyclopropanone is highly impractical due to the instability of the ketone. Instead, modern approaches rely on cross-coupling strategies.
Protocol 1: Copper-Catalyzed Chan-Lam N-Cyclopropylation
The Chan-Lam coupling is the premier method for appending a cyclopropyl group to an aniline derivative. This protocol utilizes potassium cyclopropyltrifluoroborate as an air-stable, bench-friendly reagent[3].
Mechanistic Causality: The reaction requires an oxygen atmosphere. O2 acts as the terminal oxidant, driving the Cu(II) precatalyst to a highly electrophilic Cu(III) intermediate following transmetalation and amine coordination, which subsequently undergoes rapid reductive elimination to form the C-N bond[3].
Step-by-Step Methodology:
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Preparation: In an oven-dried reaction vial, combine 3-aminophenol (1.0 equiv), potassium cyclopropyltrifluoroborate (2.0 equiv), Cu(OAc)2 (0.2 equiv), 1,10-phenanthroline (0.2 equiv), and Na2CO3 (2.0 equiv).
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Solvent Addition: Suspend the mixture in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
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Atmosphere Exchange: Purge the vial with a balloon of dry O2 gas for 5 minutes, then leave the reaction under a positive pressure of O2.
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Reaction: Stir the suspension vigorously at 70 °C for 16–24 hours. Monitor the consumption of 3-aminophenol via LC-MS.
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Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts.
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Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate 3-(cyclopropylamino)phenol.
Copper-catalyzed Chan-Lam N-cyclopropylation catalytic cycle.
Protocol 2: Nickel-Catalyzed Buchwald-Hartwig Amination
When synthesizing complex derivatives where the phenol is already part of a larger scaffold (e.g., 3-chlorophenol derivatives), a Nickel-catalyzed Buchwald-Hartwig amination utilizing cyclopropylamine is highly effective[4]. Nickel is preferred over Palladium here because it more readily undergoes oxidative addition into challenging C-Cl bonds and mitigates the risk of β-hydride elimination from the cyclopropyl group.
Step-by-Step Methodology:
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Glovebox Setup: Inside a nitrogen-filled glovebox, charge a vial with the 3-chlorophenol derivative (1.0 equiv, phenol OH should ideally be protected as a silyl ether or benzyl ether), Ni(cod)2 (5 mol%), a bulky phosphine ligand such as BrettPhos or a specialized NHC ligand (10 mol%), and sodium tert-butoxide (1.5 equiv).
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Reagent Addition: Add anhydrous toluene, followed by cyclopropylamine (1.5 equiv).
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Heating: Seal the vial, remove it from the glovebox, and heat at 80 °C for 12 hours.
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Deprotection & Workup: Cool the mixture, dilute with EtOAc, and wash with aqueous NH4Cl. If a protecting group was used, subject the crude material to standard deprotection conditions (e.g., TBAF for silyl ethers) to yield the final 3-(cyclopropylamino)phenol derivative.
Conclusion
3-(Cyclopropylamino)phenol is a structurally compact yet chemically rich scaffold. Its dual nucleophilicity requires careful strategic planning during synthesis, but rewards the chemist with a highly tunable building block. By leveraging modern cross-coupling techniques like the Chan-Lam cyclopropylation and understanding the unique SET-driven metabolic pathways of the cyclopropylamine moiety, drug development professionals can effectively harness this compound to optimize the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.
References
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AA Blocks. "1694832-32-0 | MFCD30170587 | 3-(cyclopropylamino)phenol". Aablocks.com. Available at: [Link]
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Shaffer, C. L., Morton, M. D., & Hanzlik, R. P. "N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group". Journal of the American Chemical Society, 2001. Available at:[Link]
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Tassone, J. P., et al. "Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature". ACS Catalysis, 2017. Available at:[Link]
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Jacobson, et al. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles". The Journal of Organic Chemistry, 2018. Available at:[Link]
